KAT modulator-1

Epigenetics p300/CBP Allosteric modulation

KAT modulator-1 (Compound 3) is a long-chain alkylidenemalonate (LoCAM) that selectively binds full-length p300 without engaging the catalytic domain—a unique allosteric mechanism distinct from acetyl-CoA-competitive inhibitors like A-485 and C646. It achieves 79–83% inhibition of recombinant KAT3A at 50 μM and reduces histone H3 acetylation in U937 leukemia cells at 15–30 μM. Ideal for dissecting p300 allosteric regulation, benchmarking LoCAM SAR series, and cellular target engagement studies where moderate modulation is preferred over complete catalytic blockade. Research-use only; available from multiple suppliers.

Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
Cat. No. B10857415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKAT modulator-1
Molecular FormulaC20H36O2
Molecular Weight308.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC=C(C(=O)C)C(=O)C
InChIInChI=1S/C20H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(18(2)21)19(3)22/h17H,4-16H2,1-3H3
InChIKeyIHNCRYVYEGKPQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KAT Modulator-1 (Compound 3) for Epigenetics Research: A Baseline Overview for Procurement Decisions


KAT modulator-1 (CAS: 1314006-43-3, C20H36O2, MW 308.5), also designated as Compound 3, is a long-chain alkylidenemalonate (LoCAM) that functions as a lysine acetyltransferase (KAT) modulator. It is characterized by its selective interaction with the full-length p300 protein but not its isolated catalytic domain [1]. In biochemical assays, it inhibits recombinant KAT3A (p300/CBP) activity by 79–83% at 50 μM and reduces histone H3 acetylation in U937 leukemia cell extracts at concentrations of 15 and 30 μM .

Why KAT Modulator-1 Cannot Be Replaced by Generic p300/CBP Inhibitors or Other LoCAMs


Generic substitution among KAT-targeting compounds is invalid due to profound mechanistic divergence. While classical inhibitors like A-485 and C646 act as acetyl-CoA-competitive catalytic domain blockers [1], KAT modulator-1 binds outside the catalytic domain, selectively engaging the full-length p300 protein [2]. This allosteric mode of action distinguishes it from catalytic inhibitors and even from structurally similar LoCAMs; for example, altering the alkyl chain length transforms the activity profile from dual KAT3A/KAT2B inhibition (derivative 2a) to a unique activator/inhibitor profile (derivative 1b) [3]. Consequently, KAT modulator-1 offers a distinct tool for dissecting p300 regulation without directly occupying the acetyl-CoA pocket, a property not shared by the majority of commercially available KAT probes.

Quantitative Evidence Guide: Differentiating KAT Modulator-1 from Closest Analogs and Alternatives


Allosteric Binding Mode vs. Catalytic Site Inhibitors: Binding Domain Specificity

KAT modulator-1 differentiates itself from catalytic-site inhibitors such as A-485 and C646 by binding exclusively to full-length p300 while showing no interaction with the isolated catalytic domain [1]. In contrast, A-485 binds within the catalytic HAT domain and is competitive with acetyl-CoA, as confirmed by X-ray crystallography [2]. C646 similarly acts as a competitive inhibitor targeting the catalytic pocket (Ki = 400 nM) [3]. This binding domain specificity is not an IC50 or Ki value but a binary binding outcome (interaction vs. no interaction) that defines a fundamentally different mechanism of p300 modulation.

Epigenetics p300/CBP Allosteric modulation

KAT3A Inhibition Potency: Cross-Study Comparison with Alternative p300 Inhibitors

KAT modulator-1 inhibits recombinant KAT3A (p300) activity by 79–83% at a concentration of 50 μM . In comparison, the catalytic inhibitor A-485 exhibits an IC50 of approximately 0.06 μM (60 nM) against p300 HAT activity [1], while C646 inhibits p300 with a Ki of 400 nM [2]. Although direct head-to-head assays are absent, these cross-study data indicate that KAT modulator-1 is substantially less potent in biochemical inhibition of acetyltransferase activity than catalytic-site inhibitors. This is consistent with its allosteric mechanism, which does not directly compete with acetyl-CoA binding.

KAT3A p300/CBP inhibition Biochemical assay

Cellular Histone H3 Acetylation Reduction: Efficacy in U937 Leukemia Cells

In a cellular context, KAT modulator-1 reduces histone H3 acetylation in U937 leukemia cell extracts when applied at 15 μM and 30 μM . While direct quantitative comparisons with other inhibitors in the same cellular model are not available from primary literature, this demonstrates the compound's ability to engage its target and modulate downstream acetylation in a relevant biological system. The absence of reported cellular activity for anacardic acid, a natural product p300 inhibitor, highlights the importance of cell permeability, which KAT modulator-1 appears to possess given its cellular effects [1].

Histone acetylation U937 cells Cellular assay

Physicochemical Differentiation: High LogP and Solubility Profile

KAT modulator-1 possesses a calculated LogP of 7.6, indicating high lipophilicity . This contrasts with the more drug-like properties of A-485, which was specifically optimized for favorable pharmacokinetics [1]. The high LogP value of KAT modulator-1 may influence its solubility, membrane partitioning, and in vivo distribution, making it more suitable as an in vitro chemical probe than an in vivo therapeutic lead. The compound's solubility in DMSO is reported as up to 100 mg/mL (324.15 mM) with sonication and heating [2], which is sufficient for in vitro experimentation.

LogP Solubility Physicochemical properties

Recommended Research Applications for KAT Modulator-1 Based on Evidence-Based Differentiation


Investigating Allosteric Regulation of p300/CBP Activity

KAT modulator-1 is uniquely suited for studies aimed at dissecting the allosteric regulation of p300/CBP, as it binds the full-length protein without engaging the catalytic domain [1]. This contrasts with catalytic inhibitors like A-485 and C646, making KAT modulator-1 a valuable tool for probing how conformational changes or protein-protein interactions modulate acetyltransferase activity independent of acetyl-CoA competition.

Cellular Epigenetic Studies Requiring p300 Engagement with Moderate Potency

Given its demonstrated ability to reduce histone H3 acetylation in U937 leukemia cells at 15–30 μM [1], KAT modulator-1 is appropriate for cellular assays where a moderate, allosteric modulation of p300 is desired rather than complete catalytic blockade. Its cell permeability and functional activity in cancer cell models support its use in target engagement studies.

Comparative Tool Compound Studies in LoCAM Chemical Biology

As a defined member of the LoCAM series, KAT modulator-1 (Compound 3) can serve as a reference compound in structure-activity relationship (SAR) studies exploring how alkyl chain length and substitution pattern influence KAT modulation profiles [1]. Its distinct activity profile—inhibition of KAT3A—can be benchmarked against other LoCAM derivatives that exhibit dual KAT3A/KAT2B inhibition or activator/inhibitor properties.

In Vitro Epigenetic Probe for Academic Research Laboratories

For academic groups focused on basic epigenetic mechanisms, KAT modulator-1 offers a well-characterized, commercially available tool with defined biochemical activity (79–83% KAT3A inhibition at 50 μM) and cellular effects [1]. Its availability from multiple vendors at research-grade purity makes it accessible for routine in vitro experiments, particularly when the goal is to explore p300 modulation without the high potency or potential off-target effects associated with advanced drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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